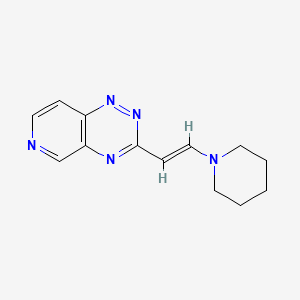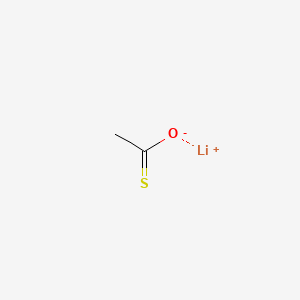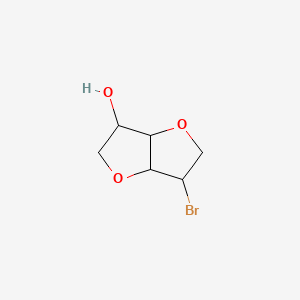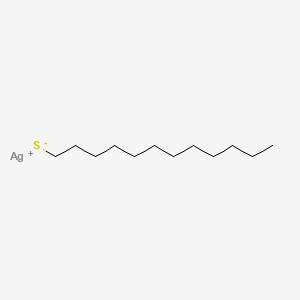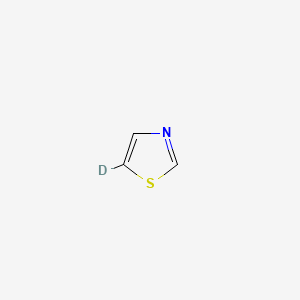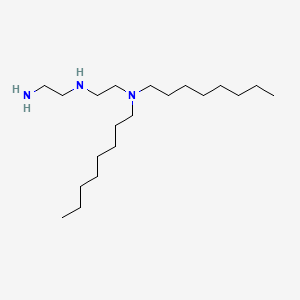
N'-(2-Aminoethyl)-N,N-dioctylethylenediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two octyl groups attached to the nitrogen atoms of the ethylenediamine backbone. It is a versatile molecule with applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine typically involves the reaction of ethylenediamine with octyl halides under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino groups of ethylenediamine attack the carbon atoms of the octyl halides, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and a base such as sodium hydroxide or potassium carbonate is used to neutralize the hydrogen halide byproduct.
Industrial Production Methods
In industrial settings, the production of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reactions with alkyl halides or acyl chlorides are carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the original compound.
Scientific Research Applications
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Industry: The compound is used in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N’-(2-Aminoethyl)-N,N-dioctylethylenediamine involves its interaction with various molecular targets. The amino groups can form hydrogen bonds and coordinate with metal ions, making it an effective ligand in coordination chemistry. In biological systems, the compound can interact with enzymes and receptors, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane
- N-(2-Aminoethyl)piperazine
- Tetraethylenepentamine
Uniqueness
N’-(2-Aminoethyl)-N,N-dioctylethylenediamine is unique due to the presence of two long octyl chains, which impart hydrophobic properties to the molecule. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required, such as in the design of surfactants and emulsifiers.
Properties
CAS No. |
93839-37-3 |
|---|---|
Molecular Formula |
C20H45N3 |
Molecular Weight |
327.6 g/mol |
IUPAC Name |
N'-[2-(dioctylamino)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C20H45N3/c1-3-5-7-9-11-13-18-23(20-17-22-16-15-21)19-14-12-10-8-6-4-2/h22H,3-21H2,1-2H3 |
InChI Key |
ZTVRNIVECNHKTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)CCNCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


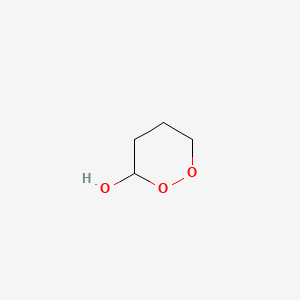
![3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione](/img/structure/B12646126.png)
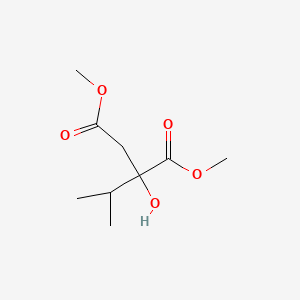
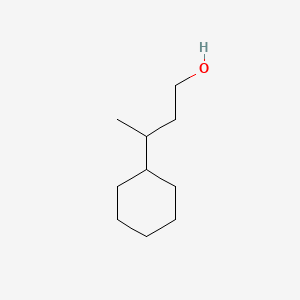
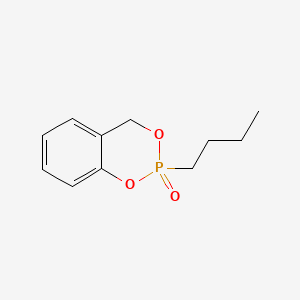

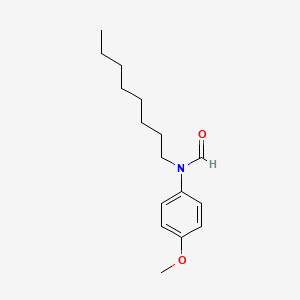
![methyl 2-[[(4R)-4-[(3R,5S,7S,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B12646161.png)
